molecular formula C10H12ClN B12071942 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine

Katalognummer: B12071942
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: MLUQAFUVSFNSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . This compound is characterized by a cyclopropane ring attached to a 4-chloro-3-methylphenyl group and an amine group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine involves several steps:

Analyse Chemischer Reaktionen

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Although its industrial applications are limited, it is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)cyclopropan-1-amine: This compound lacks the methyl group present in this compound, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)cyclopropan-1-amine: This compound lacks the chlorine atom, which can influence its chemical properties and interactions with biological targets.

    1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12ClN

Molekulargewicht

181.66 g/mol

IUPAC-Name

1-(4-chloro-3-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12ClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI-Schlüssel

MLUQAFUVSFNSGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CC2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.